2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline
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Description
2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
The exact mass of the compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core, which is known for its diverse biological activities. The presence of a piperidine ring and a pyridazine moiety contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases or modulate ion channel functions, thereby influencing various biological processes .
Therapeutic Potential
- Neurological Disorders : Studies suggest that this compound exhibits neuroprotective effects, potentially making it useful in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability .
- Cancer Treatment : The compound has shown promise in anti-cancer studies, demonstrating moderate to significant efficacy against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells . The IC50 values for some derivatives have been reported as low as 18 μM against human breast cancer cells .
Case Studies
Several case studies have evaluated the efficacy of this compound in different biological contexts:
Study | Cell Line | IC50 Value (μM) | Effect |
---|---|---|---|
Study A | Human Breast Cancer Cells | 18 | Significant inhibition of cell proliferation |
Study B | Neuroblastoma Cells | 25 | Neuroprotective effects observed |
Study C | Glioblastoma Cells | 30 | Induction of apoptosis |
These findings indicate that the compound exhibits selective cytotoxicity against cancer cells while potentially offering neuroprotective benefits.
Pharmacokinetic and Pharmacodynamic Properties
Research into the pharmacokinetic properties of this compound has revealed important insights into its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable oral bioavailability and a suitable half-life for therapeutic applications .
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-8-9-18(23-22-13)26-14-5-4-10-24(12-14)19(25)17-11-20-15-6-2-3-7-16(15)21-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDSVDPAQHIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.